![molecular formula C9H7NO3S B1267729 2-(Benzo[d]thiazol-2-yloxy)acetic acid CAS No. 2875-32-3](/img/structure/B1267729.png)

2-(Benzo[d]thiazol-2-yloxy)acetic acid

Descripción general

Descripción

2-(Benzo[d]thiazol-2-yloxy)acetic acid, also known as 2-BTAA, is an organic compound belonging to the thiazole family, which is a heterocyclic aromatic compound containing four-membered rings of sulfur and nitrogen atoms. It is an important intermediate in the synthesis of various organic compounds and is widely used in the pharmaceutical, agrochemical and chemical industries. 2-BTAA has been widely studied for its various applications in the scientific research fields due to its unique structure, which is composed of two benzene rings, a thiazole ring, and an oxygen atom.

Aplicaciones Científicas De Investigación

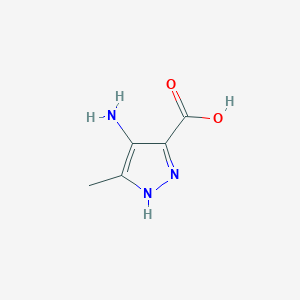

Antitubercular and Antidepressant Activities

2-(Benzo[d]thiazol-2-yloxy)acetic acid derivatives have been explored for their antitubercular and antidepressant activities. Tricyclic and bicyclic fused thiazole-2-acetic acid derivatives exhibit antitubercular properties, and some of them also display antidepressant activity. Specifically, compounds like thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives have shown significant antimetastatic activity against Lewis lung tumor in mice (Bell & Wei, 1976).

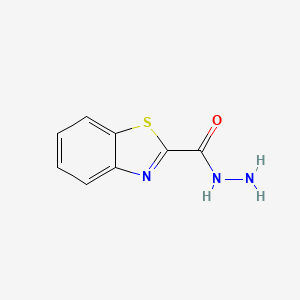

Antimicrobial Effects

A series of benzfused heterocyclic derivatives, including amide conjugates of 2-(benzo[d]thiazol-2-ylthio)acetic acid, have been synthesized and screened for their antimicrobial properties, particularly against Mycobacterium tuberculosis H37Rv strain. Certain compounds within this series have demonstrated promising antitubercular activity (Mir et al., 2014).

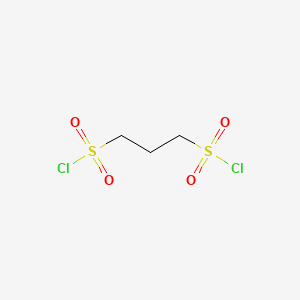

Synthesis of Sulfonyl Derivatives

New series of benzothiazole-2-thiol derivatives, including sulfonyl derivatives, have been synthesized and evaluated for potential biological activity. These derivatives have been prepared through reactions involving nucleophilic substitution and oxidation processes (Abbas, 2015).

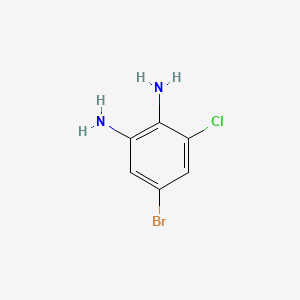

Anticancer Potential

Compounds derived from this compound have been investigated for their potential anticancer properties. Novel benzothiazole β-lactam conjugates, synthesized from (benzo[d]thiazol-2-yl)phenoxyacetic acid, have shown moderate antimicrobial activities and promising antimalarial data, suggesting their potential as medicines (Alborz et al., 2018).

Photophysical Properties

The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides have been studied, revealing distinct hydrogen bond associations characteristic to the substituents in the benzothiazole moiety. These studies help understand the molecular assemblies and interactions in these compounds (Balijapalli et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzo[d]thiazol-2-yloxy)acetic acid is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for anti-diabetic drugs due to its key role as a negative regulator of insulin and leptin signaling .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity .

Biochemical Pathways

By inhibiting PTP1B, this compound enhances insulin and leptin signaling . This leads to improved glucose homeostasis and energy balance, which are crucial in the management of diabetes .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.43, suggesting it may have good bioavailability .

Result of Action

The inhibition of PTP1B by this compound results in enhanced insulin and leptin signaling . This can lead to improved glucose homeostasis and energy balance, potentially offering therapeutic benefits in the treatment of diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C

Análisis Bioquímico

Biochemical Properties

2-(Benzo[d]thiazol-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). These interactions help in modulating the oxidative stress response in cells .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to impact cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can have toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to localize in certain cellular compartments, such as the cytoplasm and mitochondria . These interactions can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress response . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQIOIYLAKHILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287916 | |

| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2875-32-3 | |

| Record name | 2875-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

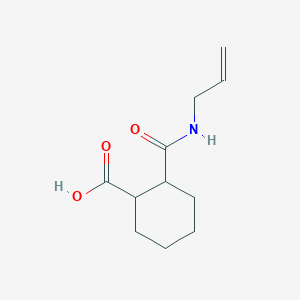

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)